molecular formula C12H9FO3 B1400382 4-Fluoro-1-methoxy-2-naphthoic acid CAS No. 1000386-63-9

4-Fluoro-1-methoxy-2-naphthoic acid

Cat. No. B1400382
M. Wt: 220.2 g/mol
InChI Key: GUPJNLSSYVNWCY-UHFFFAOYSA-N
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Description

4-Fluoro-1-methoxy-2-naphthoic acid is a chemical compound . It is an extended aromatic system .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-1-methoxy-2-naphthoic acid is C12H9FO3 . The structure includes an extended aromatic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-methoxy-2-naphthoic acid include its molecular formula C12H9FO3 and an extended aromatic system .

Scientific Research Applications

Nucleophilic Aromatic Substitution

A study by Aissaoui et al. (2012) highlighted the substitution of an ortho-fluoro or methoxy group in 1- and 2-naphthoic acids, which furnishes substituted naphthoic acids upon reaction with alkyl/vinyl/aryl organolithium and Grignard reagents. This process, interestingly, does not require a metal catalyst or the need to protect the carboxyl group, suggesting a straightforward approach for modifying naphthoic acids, including 4-Fluoro-1-methoxy-2-naphthoic acid, in synthetic chemistry applications (Aissaoui et al., 2012).

Synthesis and Mechanism

Leyva et al. (2015) investigated the synthesis of methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones, exploring the influence of catalysts on the addition reactions involving methoxy- and fluoroanilines. The study provides insights into the reactivity and synthetic utility of fluoro and methoxy groups in naphthoquinones, which is relevant to the chemical behavior of 4-Fluoro-1-methoxy-2-naphthoic acid (Leyva et al., 2015).

Chemical and Electronic Integrity in Hybrid Materials

Monteiro et al. (2015) discussed the immobilization of (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol on diamine-functionalized multiwalled carbon nanotubes, utilizing a derivative replaced by 3-fluoro-4-(methoxycarbonyl)phenylboronic acid. This study underscores the potential of 4-Fluoro-1-methoxy-2-naphthoic acid derivatives in the development of hybrid materials, maintaining the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).

Fluorination Techniques

Saraswat et al. (2013) explored anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in mixed nonaqueous solvent, presenting a methodology that avoids polymer formation on the anode and ensures excellent yield. This technique could be relevant for the synthesis or modification of compounds like 4-Fluoro-1-methoxy-2-naphthoic acid, contributing to green chemistry through efficient fluorination processes (Saraswat et al., 2013).

Safety And Hazards

4-Fluoro-1-methoxy-2-naphthoic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-fluoro-1-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPJNLSSYVNWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methoxy-2-naphthoic acid

Synthesis routes and methods I

Procedure details

9.3 g of 4-fluoro-1-methoxynaphthalene-2-carbaldehyde were dissolved in 100 ml of acetonitrile. 2.1 g sodium dihydrogenphsophate monohydrate in 10 ml of water were added, followed by the addition of 9.5 ml hydrogen peroxide (30%). 8.9 g sodium chlorite, dissolved in 20 ml water were added drop wise while maintaining an internal temperature between 5° C. and 15° C. The reaction was then allowed to come to room temp over 2.5 h. The precipitated solid was filtered with suction, and the solid was washed with water, and dried in vacuo at 40° C. to yield 9.4 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid. The filtrate was treated with 60 ml of cold 10% aqueous sodium bisulfite solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine. The organic layer was washed with 0.2 N NaOH twice. The washes were acidified with 6 N HCl to pH 3, whereupon crystallization occurred. The precipitating product was filtered, washed with water and dried in vacuo at 40° C. to yield a second batch of 1.0 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

9.3 g of 4-fluoro-1-methoxynaphthalene-2-carbaldehyde were dissolved in 100 mL of acetonitrile. 2.1 g sodium dihydrogenphosphate monohydrate in 10 mL of water were added, followed by the addition of 9.5 mL hydrogen peroxide (30%). 8.9 g sodium chlorite, dissolved in 20 mL water were added dropwise while maintaining an internal temperature between 5° C. and 15° C. The reaction was then allowed to come to room temp over 2.5 h. The precipitated solid was filtered with suction, and the solid was washed with water, and dried in vacuo at 40° C. to yield 9.4 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid. The filtrate was treated with 60 mL of cold 10% aqueous sodium bisulfite solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine. The organic layer was washed with 0.2 N NaOH twice. The washes were acidified with 6 N HCl to pH 3, whereupon crystallization occurred. The precipitating product was filtered, washed with water and dried in vacuo at 40° C. to yield a second batch of 1.0 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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